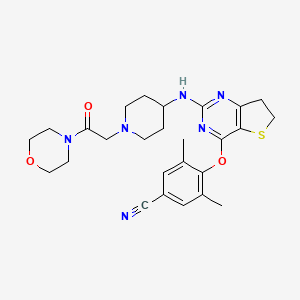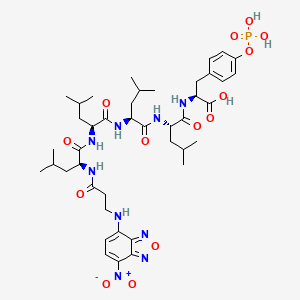
NBD-LLLLpY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBD-LLLLpY is a compound that has gained attention in scientific research due to its unique properties and applications. It is an enzymatically formed intranuclear peptide used for selectively killing human induced pluripotent stem cells . The compound contains a nitrobenzoxadiazole (NBD) skeleton, which exhibits prominent properties such as environmental sensitivity, high reactivity toward amines and biothiols, and distinct colorimetric and fluorescent changes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NBD-LLLLpY involves the incorporation of the nitrobenzoxadiazole group into the peptide sequence. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and implementing purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NBD-LLLLpY undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrobenzoxadiazole group, which is highly reactive toward amines and biothiols .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles such as amines and biothiols. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reactivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines may result in the formation of amine derivatives, while reactions with biothiols may produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
NBD-LLLLpY has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent probe for sensing small molecules and proteins . In biology, it is employed in membrane and cell biology studies due to its desirable fluorescence characteristics . In medicine, this compound is used for selectively killing human induced pluripotent stem cells . In industry, it is utilized in the development of advanced chemical tools for biomolecular sensing .
Wirkmechanismus
The mechanism of action of NBD-LLLLpY involves its interaction with specific molecular targets and pathways. The nitrobenzoxadiazole group in the compound exhibits high reactivity toward amines and biothiols, allowing for site-specific protein labeling and detection of enzyme activities . This interaction leads to distinct colorimetric and fluorescent changes, which are used to monitor the compound’s effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
NBD-LLLLpY is unique due to its specific properties and applications. Similar compounds include other nitrobenzoxadiazole-based synthetic probes, which also exhibit environmental sensitivity, high reactivity toward amines and biothiols, and distinct colorimetric and fluorescent changes . this compound stands out due to its specific use in selectively killing human induced pluripotent stem cells .
List of Similar Compounds:- Nitrobenzoxadiazole-based synthetic probes
- NBD-labeled lipids
- NBD-ethers with amines
Eigenschaften
Molekularformel |
C42H62N9O14P |
|---|---|
Molekulargewicht |
948.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C42H62N9O14P/c1-22(2)17-29(44-35(52)15-16-43-28-13-14-34(51(59)60)37-36(28)49-65-50-37)38(53)45-30(18-23(3)4)39(54)46-31(19-24(5)6)40(55)47-32(20-25(7)8)41(56)48-33(42(57)58)21-26-9-11-27(12-10-26)64-66(61,62)63/h9-14,22-25,29-33,43H,15-21H2,1-8H3,(H,44,52)(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,57,58)(H2,61,62,63)/t29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
GKKCIOMHTQFZEP-ZTTXAYQISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)O)NC(=O)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


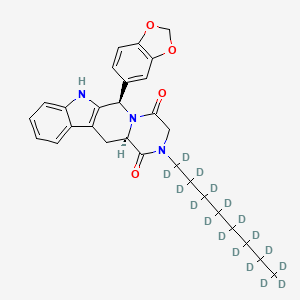
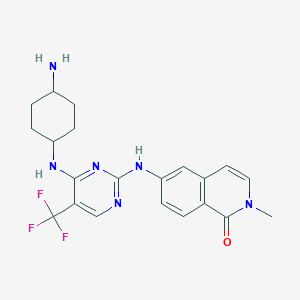
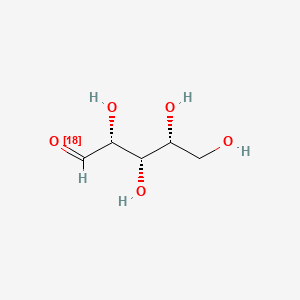



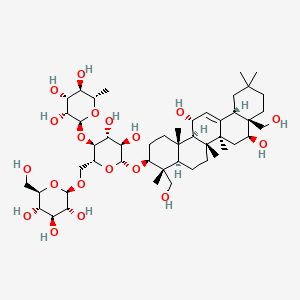
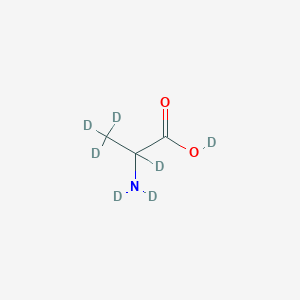
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

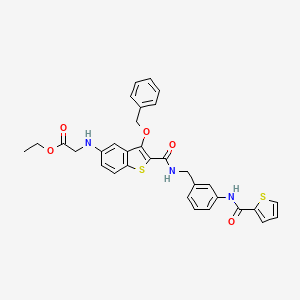
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
